molecular formula C19H12N4O7S B2468502 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 922004-27-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2468502
CAS No.: 922004-27-1
M. Wt: 440.39
InChI Key: FMFYBYOZPMYDGL-UHFFFAOYSA-N
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Description

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3,5-dinitrobenzamide” is a chemical compound that contains a thiazole ring and a benzofuran ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Benzofuran derivatives are found to be suitable structures with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3,5-dinitrobenzamide analogues have been synthesized and characterized for their antimicrobial activity. Studies have shown significant antibacterial and antifungal activities, suggesting potential use in treating microbial diseases, especially against bacterial and fungal infections (Saeed, Hussain, & Ali, 2013).

Potential in Photodynamic Therapy

  • Research into zinc phthalocyanine derivatives substituted with benzofuran-thiazole compounds has shown promise for photodynamic therapy applications. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Cancer Properties

  • A study on novel 4-thiazolidinone derivatives, which include benzofuran-thiazole motifs, showed significant anticonvulsant activity and potential as benzodiazepine receptor agonists. This suggests a possible role in cancer treatment, as some compounds in this class demonstrated notable anticonvulsant and sedative-hypnotic activities without impairing learning and memory (Faizi et al., 2017).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to benzofuran-thiazole compounds, have shown high DNA protective ability and strong antimicrobial activity. This suggests their potential use in pharmacological applications targeting DNA protection and antimicrobial resistance (Gür et al., 2020).

Synthesis and Structural Analysis

  • Extensive research has been conducted on the synthesis, structural analysis, and properties of compounds with thiazole and thiadiazole analogues, including those linked to benzofuran groups. These studies contribute to the understanding of their chemical properties and potential applications in various biomedical fields (Tang et al., 2019).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has considerable potential in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O7S/c1-29-14-2-3-16-10(6-14)7-17(30-16)15-9-31-19(20-15)21-18(24)11-4-12(22(25)26)8-13(5-11)23(27)28/h2-9H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFYBYOZPMYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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